molecular formula C15H24N2O2 B7513871 Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cat. No. B7513871
M. Wt: 264.36 g/mol
InChI Key: ADYXZQQNIFEOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, commonly known as CPP or CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications. CPP-115 is a derivative of a natural product called vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have a similar mechanism of action to vigabatrin, but with improved pharmacological properties.

Mechanism of Action

CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels in both animals and humans. It has also been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of neuropathic pain and anxiety disorders. In humans, CPP-115 has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It has also been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of CPP-115 is that it is not widely available commercially, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. CPP-115 has been shown to be effective in animal models of epilepsy, neuropathic pain, and anxiety disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new derivatives of CPP-115 with improved pharmacological properties. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of CPP-115 on GABA transaminase and neuronal excitability.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process starting with cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexylamine, which is followed by the reaction with cyclopropanecarbonyl chloride to form the cyclopropanecarbonyl derivative. The final step involves the reaction of the cyclopropanecarbonyl derivative with piperazine to form CPP-115.

Scientific Research Applications

CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, and has been shown to be effective in animal models of epilepsy, neuropathic pain, and anxiety disorders.

properties

IUPAC Name

cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(12-4-2-1-3-5-12)16-8-10-17(11-9-16)15(19)13-6-7-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYXZQQNIFEOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.